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Introduction

Indium triiodide (Inl3) is emerging as a critical component in the advancement of photovoltaic
cell technology, particularly in the realm of perovskite solar cells. Its incorporation, either as a
dopant or an additive, has demonstrated significant potential in enhancing power conversion
efficiency (PCE), improving material stability, and enabling the development of lead-free
perovskite alternatives. This document provides detailed application notes, experimental
protocols, and data on the use of Inls in photovoltaic research, intended to guide researchers in
this dynamic field.

Application Notes

The primary application of Indium triiodide in photovoltaics is as a dopant in the perovskite
absorber layer. Its key roles include:

o Crystal Engineering and Film Morphology: The addition of Inls to perovskite precursor
solutions can significantly influence the crystallization process. It has been shown to retard
crystallization, allowing for the formation of higher-quality perovskite films with larger grain
sizes and fewer voids. This improved morphology leads to reduced defect densities and
enhanced charge transport.
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o Enhanced Photovoltaic Performance: Inls doping has been demonstrated to boost the key
performance parameters of perovskite solar cells. For instance, in cesium lead iodide
(CsPbls) solar cells, Inls incorporation has led to a notable increase in power conversion
efficiency (PCE) and open-circuit voltage (Voc)[1]. Similarly, in lead-free bismuth-based
perovskites, such as (CHsNHs)sBiz2-xInxls, Inls doping has enhanced PCE under both
standard and indoor lighting conditions|[2].

» Improved Stability: A significant challenge in the commercialization of perovskite solar cells is
their long-term stability. Inls has been shown to enhance the stability of the perovskite films.
For example, Inls-containing CsPbls solar cells have demonstrated the ability to retain a
significant portion of their initial efficiency after hundreds of hours of aging[1]. In bismuth-
based perovskites, Inls incorporation has been linked to increased hydrophobicity, which can
protect the material from moisture-induced degradation[2].

o Lead-Free Perovskite Development: The toxicity of lead is a major concern for the
widespread adoption of perovskite solar cells. Inls is being explored as a component in lead-
free alternatives. Bismuth-based perovskites, for instance, are a promising non-toxic option,
and the incorporation of indium has been shown to be a viable strategy for improving their
performance([2].

Quantitative Data Presentation

The following table summarizes the key photovoltaic parameters of perovskite solar cells with
and without the addition of Indium triiodide, based on reported research.
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Experimental Protocols

Protocol 1: Synthesis of Indium-Doped Bismuth-Based
Perovskite ((CHsNHs)3Bi2—xInxlo) Thin Films

This protocol is based on a vapor-assisted solution process[2].

1. Precursor Solution Preparation:
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Bismuth lodide (Bils) Solution: Dissolve Bils in a cosolvent of N,N-dimethylformamide (DMF)
and dimethyl sulfoxide (DMSO) with a volume ratio of 3:2. Stir the solution at room
temperature for 2 hours.

Indium Triiodide (Inl3) Doping: To prepare the In3*-doped precursor, add 1% by volume of
an Inls precursor solution to the Bils solution. For example, add 10.1 pL of the Inls solution to
1 mL of the Bils solution[2].

. Thin Film Deposition:

Substrate Preparation: Use fluorine-doped tin oxide (FTO) coated glass substrates with a
mesoporous TiO2 layer.

Spin Coating: Spin-coat the prepared precursor solution (either pristine Bils or Inls-doped
Bils) onto the TiO2-coated FTO substrate at 4000 rpm for 30 seconds|[2].

Annealing:

o For pristine Bils films, anneal the spin-coated samples at 100°C for 20 minutes[2].

o For Inls-doped films, anneal at 100°C for 40 minutes[2].

. Vapor-Assisted Conversion:

Expose the annealed Bils or Bils:Inls films to methylammonium iodide (MAI) vapor to form
the final perovskite structure, (CHsNHs)3Bizlo or (CHaNHs)sBi2-xInxle, respectively.

. Device Fabrication:

Hole Transport Layer (HTL) Deposition: Spin-coat a solution of Spiro-OMeTAD onto the
perovskite layer at 2000 rpm for 30 seconds, followed by annealing at 50°C for 60
seconds|2].

Metal Contact Deposition: Deposit a silver (Ag) back contact via thermal evaporation to
complete the device structure: Glass/FTO/meso-TiOz/Perovskite/Spiro-OMeTAD/Ag[2].
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Protocol 2: Fabrication of Indium-Doped Cesium Lead
lodide (CsPbls) Perovskite Solar Cells

While a detailed precursor synthesis protocol with specific molar ratios for Inls-doped CsPbls is
not readily available in the provided search results, a general one-step solution processing
method can be adapted.

1. Precursor Solution Preparation (General Guidance):

e Prepare a precursor solution by dissolving Csl and Pblz in a suitable solvent, typically a
mixture of DMF and DMSO.

e To introduce indium, add a specific molar percentage of Inls to the precursor solution. The
optimal concentration of Inls needs to be determined experimentally.

2. Thin Film Deposition:
o Substrate Preparation: Use pre-cleaned and patterned FTO-coated glass substrates.

o Spin Coating: Spin-coat the Inls-containing CsPbls precursor solution onto the substrate.
Typical spin coating parameters involve a two-step process, for example, a lower speed spin
(e.g., 1000-2000 rpm) for a few seconds followed by a higher speed spin (e.g., 4000-6000
rpm) for 20-40 seconds. An anti-solvent dripping step (e.g., with chlorobenzene or toluene)
during the high-speed spin is often employed to induce rapid crystallization and form a
uniform film.

» Annealing: Anneal the perovskite film on a hotplate. The annealing temperature and time are
critical parameters and typically range from 100°C to 150°C for 10 to 30 minutes.

3. Device Fabrication:

o Complete the solar cell by sequentially depositing an electron transport layer (ETL), a hole
transport layer (HTL), and a metal back contact (e.g., gold or silver) using established
procedures for perovskite solar cell fabrication.

Mandatory Visualizations
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Signaling Pathways and Energy Levels

The incorporation of Indium triiodide can influence the energy band alignment of the
perovskite solar cell, which is crucial for efficient charge extraction. While specific experimental
values for the valence and conduction band shifts upon Inls doping are not detailed in the
provided search results, a conceptual diagram can be constructed.
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Conceptual Energy Level Diagram of an Inl3-Doped Perovskite Solar Cell
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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